![molecular formula C18H22N2O3S B5598297 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea
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Overview
Description
Synthesis Analysis
The synthesis of related thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. While specific synthesis details for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea are not provided, analogous compounds are often synthesized through condensation reactions involving thiourea and aromatic aldehydes or ketones under controlled conditions (Fazylov et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including those similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, is characterized by strong hydrogen bonding interactions, which can significantly influence their chemical properties and reactivity. Such compounds are typically characterized by NMR, IR, and X-ray crystallography to confirm their structure (Tadjarodi et al., 2007).
Chemical Reactions and Properties
Thioureas, including N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, can participate in various chemical reactions due to the reactivity of the thiourea moiety. They can undergo oxidative cyclization, form complexes with metals, and react with electrophiles or nucleophiles depending on the reaction conditions (Tadjarodi et al., 2007).
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-21-15-7-5-4-6-14(15)20-18(24)19-11-10-13-8-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUZWIXEONOYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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